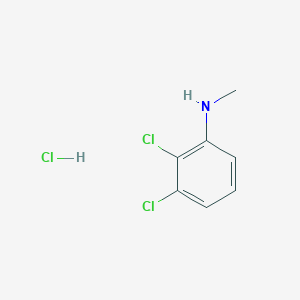

2,3-dichloro-N-methylaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,3-dichloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYWPDZIQASUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672566 | |

| Record name | 2,3-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-16-8 | |

| Record name | Benzenamine, 2,3-dichloro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-N-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-dichloro-N-methylaniline hydrochloride (CAS No. 1187386-16-8)

Abstract

This technical guide provides a comprehensive overview of 2,3-dichloro-N-methylaniline hydrochloride (CAS No. 1187386-16-8), a halogenated aromatic amine of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from authoritative databases and extrapolates knowledge from structurally related analogs to offer insights into its properties, synthesis, characterization, potential applications, and safety considerations. All inferred information is explicitly noted to ensure scientific integrity. This document is intended to serve as a valuable resource for professionals engaged in research and development who may handle or consider this compound in their workflows.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of 2,3-dichloro-N-methylaniline. The presence of chlorine atoms on the aromatic ring and the N-methyl group significantly influences its chemical reactivity, solubility, and potential biological activity.

Structure and Identification

Physicochemical Data

Experimental data for this compound is not widely available. The following table includes computed data from reliable sources and inferred properties based on similar compounds.

| Property | Value/Information | Source | Notes |

| Physical State | Expected to be a solid at room temperature. | Inferred from related compounds | Hydrochloride salts of amines are typically crystalline solids. |

| Melting Point | Not available. | - | Data for the free base, 2,4-dichloro-N-methylaniline, is 28-32 °C. The hydrochloride salt is expected to have a significantly higher melting point. |

| Boiling Point | Not available. | - | Not applicable for a salt under normal conditions. |

| Solubility | Expected to have some solubility in water and polar organic solvents like methanol and ethanol. | Inferred from general properties of amine hydrochlorides | The hydrochloride form increases aqueous solubility compared to the free base. |

| pKa | Not available. | - | The pKa of the anilinium ion is typically in the range of 4-5. The electron-withdrawing chlorine atoms would be expected to lower the pKa of the anilinium ion of 2,3-dichloro-N-methylaniline. |

| XlogP3 | 3.0 | [3] | For the free base, indicating moderate lipophilicity. |

Synthesis and Manufacturing

Proposed Synthesis of 2,3-dichloro-N-methylaniline (Free Base)

The synthesis of the free base can be approached via two primary strategies:

-

Strategy A: N-methylation of 2,3-dichloroaniline.

-

Strategy B: Chlorination of N-methylaniline.

Strategy A is likely the more common and regioselective approach, as the starting material, 2,3-dichloroaniline, is commercially available.

Caption: Proposed synthesis of 2,3-dichloro-N-methylaniline via N-methylation.

Experimental Causality:

The choice of a methylating agent and base is crucial for achieving high yields and minimizing side reactions, such as the formation of the di-methylated product. A mild base like potassium carbonate is often sufficient. Stronger bases like sodium hydride may be used but require anhydrous conditions. The reaction is typically performed in a polar aprotic solvent to facilitate the nucleophilic attack of the aniline nitrogen on the methylating agent.

Formation of the Hydrochloride Salt

The conversion of the free base to the hydrochloride salt is a standard acid-base reaction.

Caption: Formation of the hydrochloride salt.

Experimental Protocol (Hypothetical):

-

Dissolve the purified 2,3-dichloro-N-methylaniline free base in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Analytical Characterization

Comprehensive analytical data for this compound is not publicly available. The following are expected analytical characteristics based on its structure and data for similar compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as a multiplet in the range of 6.8-7.5 ppm. The N-methyl protons would likely be a singlet or a doublet (due to coupling with the N-H proton) around 2.8-3.0 ppm. The N-H proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | Six distinct aromatic carbon signals would be expected, with the carbons attached to chlorine atoms shifted downfield. The N-methyl carbon would appear around 30-35 ppm. |

| FT-IR | Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2800-3100 cm⁻¹), C=C stretching (aromatic, around 1400-1600 cm⁻¹), and C-N stretching (around 1200-1300 cm⁻¹). The C-Cl stretching bands would be observed in the fingerprint region (below 1000 cm⁻¹). |

| Mass Spectrometry | The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 2,3-dichloro-N-methylaniline. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 in a ratio of approximately 9:6:1). |

| Purity Analysis (HPLC) | Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with a buffer) would be a suitable method for purity determination. Detection would likely be by UV absorbance at a wavelength around 254 nm. |

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, its structural motifs suggest its potential utility as a chemical intermediate or building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Dichloroaniline derivatives are known to be precursors for a variety of biologically active compounds.[5]

Potential Roles:

-

Scaffold for Bioactive Molecules: The dichlorinated phenyl ring can serve as a scaffold for the synthesis of compounds targeting various biological pathways. The chlorine atoms can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

-

Precursor for Heterocyclic Synthesis: The aniline functionality can be utilized in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in many drug molecules.

-

Intermediate in Agrochemical Synthesis: Chlorinated anilines are common intermediates in the production of herbicides and fungicides.[6]

Caption: Potential applications of this compound.

Safety and Handling

Hazard Identification

-

Acute Toxicity (Oral): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A lab coat, safety glasses with side shields, and nitrile gloves are the minimum recommended PPE.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, avoid generating dust. Wear appropriate PPE and clean up using an absorbent material. Dispose of the waste in accordance with local regulations.

Conclusion

This compound is a chemical compound with potential applications as an intermediate in organic synthesis, particularly for the development of new pharmaceutical and agrochemical products. While there is a notable lack of specific experimental data for this compound, this guide provides a comprehensive overview based on available information and logical scientific inference. Researchers and drug development professionals should exercise caution when handling this compound, adhering to the safety guidelines outlined and conducting their own risk assessments. Further research is warranted to fully characterize its physicochemical properties, biological activity, and synthetic utility.

References

- 1. This compound | C7H8Cl3N | CID 45791721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1187386-16-8 [chemicalbook.com]

- 3. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

molecular weight of 2,3-dichloro-N-methylaniline hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-dichloro-N-methylaniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in various research and development sectors. The document delineates the fundamental principles behind its molecular weight determination, supported by a detailed examination of its physicochemical and spectroscopic properties. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causal relationships in experimental design and data interpretation. It includes a plausible synthetic route and characterization workflow, designed as a self-validating system for researchers. The content is grounded in authoritative data, with applications in organic synthesis and biochemical research highlighted for professionals in drug development.

Compound Identification and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. This compound is identified by a specific combination of its chemical formula, structure, and registry numbers.

Nomenclature and Chemical Identifiers

The systematic name for this compound is 2,3-dichloro-N-methylaniline;hydrochloride.[1] It is the salt formed from the reaction of the free base, 2,3-dichloro-N-methylaniline, with hydrochloric acid. This formation is critical as it significantly enhances the compound's aqueous solubility and stability compared to its parent amine, a crucial factor in many biological and chemical applications.

| Identifier | Value | Source |

| IUPAC Name | 2,3-dichloro-N-methylaniline;hydrochloride | PubChem[1] |

| CAS Number | 1187386-16-8 | PubChem, Santa Cruz Biotechnology[1][2] |

| Molecular Formula | C₇H₈Cl₃N | PubChem, Parchem[1][3] |

| Alternate Formula | C₇H₇Cl₂N•HCl | Santa Cruz Biotechnology[2] |

| InChIKey | SUYWPDZIQASUEB-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CNC1=C(C(=CC=C1)Cl)Cl.Cl | PubChem[1] |

Structural Elucidation

The molecular structure consists of an aniline ring substituted with two chlorine atoms at the ortho (2) and meta (3) positions relative to the amino group. The nitrogen atom is further substituted with a methyl group and is protonated to form the hydrochloride salt. This specific substitution pattern dictates the molecule's electronic properties and steric hindrance, influencing its reactivity in synthetic applications.

Molecular Weight Determination and Mass Spectrometry

The molecular weight (MW) is a fundamental physical property, essential for stoichiometric calculations in synthesis and for quantitative analysis.

Theoretical Molecular Weight Calculation

The molecular weight of the hydrochloride salt is the sum of the molecular weight of its parent compound, 2,3-dichloro-N-methylaniline (the free base), and hydrochloric acid (HCl).

-

Parent Compound: N-(2,3-dichlorophenyl)-N-methylamine (C₇H₇Cl₂N)[1]

-

Atomic mass of Carbon (C) ≈ 12.011 u

-

Atomic mass of Hydrogen (H) ≈ 1.008 u

-

Atomic mass of Chlorine (Cl) ≈ 35.453 u

-

Atomic mass of Nitrogen (N) ≈ 14.007 u

-

MW of Free Base = (7 * 12.011) + (7 * 1.008) + (2 * 35.453) + (1 * 14.007) = 176.04 g/mol

-

-

Hydrochloric Acid (HCl):

-

MW of HCl = 1.008 + 35.453 = 36.46 g/mol

-

-

Total Molecular Weight:

-

MW of Hydrochloride Salt = 176.04 + 36.46 = 212.50 g/mol

-

This calculated value aligns with figures from multiple authoritative sources, which list the molecular weight as 212.5 g/mol .[1][2] A more precise monoisotopic mass, used in high-resolution mass spectrometry, is calculated as 210.972232 Da.[1]

Experimental Verification Workflow

In a laboratory setting, the identity and molecular weight are confirmed experimentally, typically using Electrospray Ionization Mass Spectrometry (ESI-MS). The hydrochloride salt readily dissolves in polar solvents like methanol, making it ideal for ESI. The expected observation is not the intact salt, but the protonated free base, [M+H]⁺, where 'M' is the free base.

The key diagnostic evidence is the observation of a peak at m/z ≈ 176.0, corresponding to the protonated free base. Furthermore, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with peaks at [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺ in an approximate ratio of 9:6:1, providing definitive structural confirmation.

| Parameter | Value |

| Calculated Molecular Weight | 212.50 g/mol [1][2] |

| Monoisotopic Mass | 210.972232 Da[1] |

| Parent Compound MW (Free Base) | 176.04 g/mol |

| Expected ESI-MS Ion (m/z) | 176.00284 ([M+H]⁺)[4] |

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data provide a fingerprint for the compound, crucial for quality control and for predicting its behavior in various systems.

-

Physical State: Crystalline solid.[5]

-

Appearance: White to off-white.[5]

-

Solubility: The hydrochloride form confers enhanced aqueous solubility, which is vital for preparing stock solutions for biological assays.[5] The parent chlorinated aromatic structure provides some solubility in organic solvents like methanol.[5]

-

Spectroscopic Data: While specific spectra for this exact compound are not publicly available, a skilled chemist can predict the key features based on its structure:

-

¹H NMR: Signals would be expected for the aromatic protons (in the ~7.0-7.5 ppm range), the N-H proton of the salt (a broad singlet, downfield), and the N-methyl group (a singlet or doublet depending on N-H coupling, ~3.0 ppm).

-

¹³C NMR: Resonances for the six unique aromatic carbons and one aliphatic carbon from the methyl group would be expected.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (as an ammonium salt, ~2400-2800 cm⁻¹), C-N stretching, and C-Cl stretching would be present.

-

Synthesis and Quality Control

This compound is typically used as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[5][6][7] A plausible laboratory-scale synthesis provides insight into its production and potential impurities.

Conceptual Synthetic Pathway

A common method for synthesizing N-methylated anilines involves the N-methylation of the corresponding primary aniline. The resulting free base is then treated with hydrochloric acid to precipitate the stable, crystalline hydrochloride salt.

Self-Validating Synthesis and Purification Protocol

This protocol outlines a hypothetical procedure that includes integrated quality control steps to ensure the identity and purity of the final product.

-

N-Methylation:

-

To a stirred solution of 2,3-dichloroaniline (1.0 eq) in acetone, add potassium carbonate (2.0 eq) as a base.

-

Slowly add dimethyl sulfate (1.1 eq) at room temperature.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

-

Workup and Isolation:

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base, 2,3-dichloro-N-methylaniline.

-

-

Salt Formation and Purification:

-

Dissolve the crude free base in a minimal amount of a solvent like isopropanol (IPA).

-

Slowly add a solution of HCl in IPA or ether until the solution is acidic.

-

The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ether, and dry under vacuum.

-

-

Final Characterization (Validation):

-

Confirm the molecular weight and identity via ESI-MS as described in Section 2.2.

-

Assess purity using HPLC (typically >98% for R&D applications).

-

Confirm the structure using ¹H NMR, ensuring the absence of signals from the starting material and significant impurities.

-

Applications in Research and Drug Development

Substituted anilines are foundational building blocks in medicinal chemistry and materials science.

-

Synthetic Intermediate: The primary application of this compound is as a precursor for more complex molecules.[5] The aniline moiety can undergo a variety of chemical transformations, making it a versatile scaffold in the synthesis of pharmaceuticals and agrochemicals.[6][7]

-

Biochemical Research: As a commercially available amine, it can be used in proteomics research as a reagent or as a reference standard for the development of analytical methods.[2][5]

Safety and Handling

According to its GHS hazard identification, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C7H8Cl3N | CID 45791721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 5. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]

- 6. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to 2,3-dichloro-N-methylaniline Hydrochloride: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dichloro-N-methylaniline hydrochloride is a substituted aromatic amine that holds significance as a versatile chemical intermediate in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of chlorine atoms on the aromatic ring and a methyl group on the nitrogen atom imparts specific physicochemical properties that make it a valuable building block for creating more complex molecules with desired biological activities.[2] Aniline derivatives, in general, are foundational structures in drug discovery.[3][4] This guide provides a comprehensive technical overview of this compound, covering its chemical structure, a detailed synthetic protocol, methods for its characterization, and analytical procedures for quality control.

Chemical Structure and Properties

This compound is the hydrochloride salt of the organic base 2,3-dichloro-N-methylaniline. The salt formation enhances the compound's stability and solubility in polar solvents, which can be advantageous for its use in various chemical reactions.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,3-dichloro-N-methylaniline;hydrochloride | [5] |

| CAS Number | 1187386-16-8 | [6] |

| Molecular Formula | C₇H₈Cl₃N | [6] |

| Molecular Weight | 212.5 g/mol | [6] |

| Canonical SMILES | CNC1=C(C(=CC=C1)Cl)Cl.Cl | [7] |

| InChIKey | SUYWPDZIQASUEB-UHFFFAOYSA-N | [5] |

| Parent Compound | 2,3-dichloro-N-methylaniline (CAS: 10899189) | [5] |

The structure of the parent compound, 2,3-dichloro-N-methylaniline, consists of an aniline core substituted with two chlorine atoms at positions 2 and 3 of the benzene ring, and a methyl group attached to the amino group. The hydrochloride salt is formed by the protonation of the nitrogen atom by hydrochloric acid.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis of this compound

Diagram 2: Synthetic Workflow for this compound

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2,3-dichloro-N-methylaniline

This protocol is adapted from general methods for the N-methylation of aromatic amines.[8]

Materials:

-

2,3-dichloroaniline

-

Dimethyl sulfate (or Methyl iodide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2,3-dichloroaniline (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Slowly add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2,3-dichloro-N-methylaniline by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Protocol: Preparation of this compound

Materials:

-

2,3-dichloro-N-methylaniline

-

Anhydrous diethyl ether (or isopropanol)

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

-

Dissolve the purified 2,3-dichloro-N-methylaniline in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether.

-

Dry the resulting white to off-white solid under vacuum to obtain the final product.

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. While specific spectral data for this compound is not widely published, the expected spectral features can be inferred from data for analogous compounds.[9][10][11]

Table 2: Expected Spectroscopic and Chromatographic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets in the range of δ 6.5-7.5 ppm), N-methyl protons (singlet around δ 2.8-3.0 ppm), and a broad singlet for the N-H proton (variable chemical shift). |

| ¹³C NMR | Aromatic carbons (signals in the range of δ 110-150 ppm), and the N-methyl carbon (signal around δ 30-35 ppm). |

| FT-IR (KBr) | N-H stretching vibrations (broad band around 2400-3000 cm⁻¹ for the ammonium salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching vibrations. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) for the free base (2,3-dichloro-N-methylaniline) at m/z corresponding to its molecular weight, and characteristic fragmentation patterns. |

| HPLC | A single major peak under appropriate reversed-phase conditions, with purity determined by peak area percentage. |

| GC-MS | A single major peak for the free base, with the mass spectrum confirming the molecular weight and fragmentation pattern. |

Analytical Methods for Quality Control

To ensure the quality and purity of synthesized this compound, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of substituted anilines.[12]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantitative analysis and purity determination.

Diagram 3: HPLC Analysis Workflow

References

- 1. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]

- 3. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H8Cl3N | CID 45791721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 2,3-Dichloroaniline(608-27-5) 1H NMR [m.chemicalbook.com]

- 11. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

An In-Depth Technical Guide to 2,3-dichloro-N-methylaniline hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis pathway, and potential applications of 2,3-dichloro-N-methylaniline hydrochloride (CAS Number: 1187386-16-8). This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and pharmaceutical development.

Introduction and Chemical Identity

This compound is a dichlorinated aromatic amine hydrochloride salt. Its structure, featuring a benzene ring substituted with two chlorine atoms, a methylamino group, and a hydrochloride salt, makes it a versatile intermediate in organic synthesis. The presence of chlorine atoms significantly influences the electron density of the aromatic ring, thereby affecting its reactivity and potential biological activity.

The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents, which is a crucial attribute for its application in various chemical reactions and biological assays.

Chemical Structure

An In-depth Technical Guide to the Solubility of 2,3-dichloro-N-methylaniline Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape of Amine Hydrochlorides in Drug Development

In the intricate world of pharmaceutical sciences and drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This technical guide is dedicated to a comprehensive exploration of the solubility of 2,3-dichloro-N-methylaniline hydrochloride, a compound of interest for researchers and scientists in the field. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this guide will provide a robust framework for understanding its solubility characteristics. We will delve into the theoretical underpinnings of its solubility, present a predicted solubility profile based on the analysis of its structural analogues, and offer a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents. This document is designed to be a practical and scientifically rigorous resource for professionals navigating the challenges of API characterization and formulation development.

Physicochemical Profile of this compound

A thorough understanding of a molecule's inherent properties is the foundation for predicting its behavior in different solvent systems. This compound is a salt, formed from the reaction of the weak base 2,3-dichloro-N-methylaniline with hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in drug development to enhance the aqueous solubility and stability of amine-containing compounds.[1]

Key Molecular Characteristics:

-

Molecular Formula: C₇H₈Cl₃N

-

Molecular Weight: 212.51 g/mol

-

Structure: The molecule consists of an N-methylated aniline core, with two chlorine atoms substituted at the 2 and 3 positions of the benzene ring. The amine nitrogen is protonated, forming an ammonium salt with a chloride counter-ion.

-

Polarity: The presence of the charged ammonium group and the chloride ion makes the molecule significantly more polar than its free base counterpart. The dichlorinated phenyl ring, however, contributes a significant non-polar character to the molecule. This amphiphilic nature suggests a complex solubility profile.

The solubility of this compound will be dictated by a delicate interplay between the polar hydrochloride moiety and the non-polar dichlorophenyl and methyl groups. Solvents capable of effectively solvating both the ionic and the organic portions of the molecule are likely to be the most effective.

Predicted Solubility Profile in Organic Solvents

In the absence of direct experimental data, a predicted solubility profile can be constructed by examining the solubility of its constituent parts and structurally similar molecules.

-

2,3-dichloroaniline (Free Base): This parent compound is reported to have higher solubility in organic solvents such as ethanol, acetone, and dichloromethane, with moderate solubility in water.[2] This suggests that the dichlorinated aniline core has an affinity for both polar and non-polar organic solvents.

-

N-methylaniline (Free Base): This compound is described as slightly soluble in water but soluble in ethanol, ether, and chloroform.[3][4][5][6] This indicates that the N-methylaniline structure is generally soluble in common organic solvents.

Based on these observations and the principles of "like dissolves like," we can predict the following solubility trends for this compound:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can hydrogen bond with the chloride ion and the proton on the ammonium group. The alkyl chain can interact with the organic part of the molecule. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | These solvents have high dielectric constants and can effectively solvate the ionic portion of the salt. Their organic nature allows for interaction with the aromatic ring. |

| Moderately Polar | Acetone, Dichloromethane | Moderate to Low | These solvents have a lower capacity for solvating the charged species compared to highly polar solvents. However, they can effectively solvate the non-polar part of the molecule. |

| Non-polar | Toluene, Hexane | Low to Insoluble | These solvents lack the polarity to effectively solvate the ionic hydrochloride portion of the molecule, leading to poor solubility. |

It is crucial to emphasize that this table represents a qualitative prediction. The actual quantitative solubility values must be determined experimentally.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted and robust shake-flask method for determining the thermodynamic solubility of a compound in various organic solvents. This method ensures that an equilibrium is reached between the dissolved and undissolved solute, providing a true measure of solubility.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker or incubator

-

Vortex mixer

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Safe Handling of 2,3-dichloro-N-methylaniline hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for 2,3-dichloro-N-methylaniline hydrochloride. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. The structure of this document is designed to flow from fundamental identification to emergency response, providing a holistic safety perspective.

Chemical Identity and Physicochemical Properties

A foundational aspect of safe laboratory practice is the unambiguous identification of the substance in use. This compound is a chlorinated aromatic amine, and its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,3-dichloro-N-methylaniline;hydrochloride | [1] |

| CAS Number | 1187386-16-8 | [1][2] |

| Molecular Formula | C₇H₈Cl₃N | [1] |

| Molecular Weight | 212.5 g/mol | [1][3] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1] Understanding these classifications is critical for risk assessment and the implementation of appropriate safety controls.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

The corresponding GHS pictograms are:

Signal Word: Warning [1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following workflow outlines the essential steps for safe handling, from preparation to disposal.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical barrier between the researcher and potential exposure.

-

Eye Protection: Chemical safety goggles or a face shield are required.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves. The exact material and thickness should be chosen based on the solvent used and the duration of the task.[4]

-

Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, consider additional protective clothing.[4]

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

Hygiene Measures

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]

-

Wash hands thoroughly after handling.[4]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

-

Stability: The product is chemically stable under standard ambient conditions (room temperature).

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical. The following decision tree outlines the initial steps for emergency response.

Detailed First Aid Measures:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Accidental Release Measures

-

Personal Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Ensure adequate ventilation.[4]

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Collect spillage. For dry spills, take up without creating dust. For liquid spills, absorb with an inert material. Dispose of the collected material in accordance with local, regional, national, and international regulations.

Toxicological Information

Disposal Considerations

Waste from residues and contaminated packaging must be disposed of in accordance with federal, state, and local environmental control regulations. Do not allow this chemical to enter the sewage system.

References

An Investigator's Guide to the Mechanistic Interrogation of 2,3-Dichloro-N-methylaniline Hydrochloride

Abstract

This technical guide addresses the current state of knowledge regarding 2,3-dichloro-N-methylaniline hydrochloride, a compound for which a specific biological mechanism of action has not been elucidated in public-domain scientific literature. Recognizing this knowledge gap, this document serves a dual purpose. Firstly, it provides a comprehensive profile of the compound based on available chemical data. Secondly, and more critically, it puts forth a putative mechanism of action derived from analogical reasoning with structurally related chlorinated and N-methylated anilines. The core of this guide is a detailed, multi-tiered experimental framework designed to empower researchers in drug discovery and toxicology with a systematic approach to comprehensively characterize the compound's biological activity, from initial in vitro screening to in vivo validation and target identification. This guide is intended not as a definitive statement of fact, but as a foundational roadmap for investigation.

Introduction: The Challenge of an Uncharacterized Molecule

In the landscape of chemical biology and drug discovery, researchers frequently encounter novel chemical entities with limited to no biological characterization. This compound (CAS 1187386-16-8) is one such molecule. While its chemical identity is established, its interaction with biological systems remains a "black box." This guide is predicated on the principle that the absence of evidence is not evidence of absence of activity. The structural motifs present in this compound—a chlorinated aromatic amine—are shared by compounds with known and often potent biological and toxicological profiles.[1][2] Aromatic amines as a class are of significant interest due to their widespread industrial use and their potential as precursors for pharmaceuticals, dyes, and agrochemicals.[3][4] However, this class of compounds is also associated with potential genotoxicity and carcinogenicity.[5][6][7]

This document, therefore, moves beyond a simple recitation of known facts and instead provides a hypothesis-driven framework for investigation. It is designed for the research scientist tasked with the de novo characterization of a small molecule, providing both the theoretical underpinnings for plausible mechanisms and a practical, step-by-step guide for their experimental validation.

Compound Profile: What is Known

This compound is a hydrochloride salt of the parent compound, 2,3-dichloro-N-methylaniline. The hydrochloride formulation typically enhances aqueous solubility, a key consideration for biological assays.[3]

| Property | Value | Source |

| CAS Number | 1187386-16-8 | [1][8] |

| Molecular Formula | C₇H₇Cl₂N·HCl | [8] |

| Molecular Weight | 212.5 g/mol | [1][8] |

| IUPAC Name | 2,3-dichloro-N-methylaniline;hydrochloride | [1] |

| SMILES | CNC1=C(C(=CC=C1)Cl)Cl.Cl | [1] |

| Physical Description | Typically a solid | [9] |

| Known Applications | For research use only, biochemical for proteomics research | [3][8] |

A Putative Mechanism of Action: An Evidence-Based Hypothesis

Given the absence of direct data, we can formulate a plausible mechanistic hypothesis based on the known toxicology of analogous compounds, specifically other chlorinated anilines and N-methylated aromatic amines.

Metabolic Activation: The Gateway to Bioactivity

The primary hypothesis is that this compound is not biologically active in its parent form but requires metabolic activation, primarily via the cytochrome P450 (CYP450) enzyme system in the liver. Aromatic amines are well-known substrates for CYP450-mediated oxidation.[5]

A probable metabolic pathway involves two key steps:

-

N-demethylation: The N-methyl group can be removed to yield 2,3-dichloroaniline.

-

N-hydroxylation: The amino group can be oxidized to form a reactive N-hydroxylamine metabolite. This is a critical activation step for the genotoxicity of many aromatic amines.[6]

These reactive intermediates, particularly the N-hydroxylamine, can then undergo further transformations to form highly electrophilic nitrenium ions, which are capable of covalently binding to cellular macromolecules, including DNA.[6]

Caption: Putative metabolic activation of 2,3-dichloro-N-methylaniline.

Postulated Toxicological Endpoints

Based on this activation pathway, several toxicological outcomes can be predicted:

-

Genotoxicity and Mutagenicity: The formation of DNA adducts by the nitrenium ion can lead to mutations and chromosomal damage, which are hallmarks of genotoxicity.[10] This is a primary concern for aromatic amines and a critical area for investigation.[5]

-

Carcinogenicity: Chronic exposure leading to persistent DNA damage can initiate carcinogenesis. Several chlorinated anilines are known or suspected carcinogens.[7][11]

-

Methemoglobinemia: Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[11] This effect is often mediated by the N-hydroxylamine metabolite.

-

Organ-Specific Toxicity: The liver, being the primary site of metabolism, is a likely target for toxicity. Other organs, such as the spleen and kidneys, have also been identified as targets for certain chlorinated anilines.[4]

A Framework for Mechanistic Elucidation: An Experimental Roadmap

The following is a proposed multi-tiered research plan to systematically investigate the mechanism of action of this compound. This workflow is designed to progress from broad, high-throughput in vitro assessments to more focused in vivo and target identification studies.

Caption: A multi-tiered workflow for MoA elucidation.

Tier 1: Foundational In Vitro Profiling

The initial phase focuses on establishing the basic biological activity profile of the compound.

Protocol 1: Cytotoxicity Assessment

-

Objective: To determine the concentration range over which the compound elicits cytotoxic effects in vitro.

-

Methodology:

-

Cell Lines: Utilize a panel of relevant human cell lines, such as HepG2 (liver), HEK293 (kidney), and a hematopoietic line (e.g., HL-60).

-

Treatment: Expose cells to a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24 and 48 hours.

-

Assays:

-

MTT Assay: To measure metabolic activity as an indicator of cell viability.

-

LDH Release Assay: To measure membrane integrity and cytotoxicity.

-

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line and time point.

-

Protocol 2: Genotoxicity Screening

-

Objective: To assess the mutagenic and clastogenic potential of the compound.

-

Methodology:

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Strains: Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100) and Escherichia coli (e.g., WP2 uvrA).[12]

-

Conditions: Test with and without the addition of a metabolic activation system (S9 fraction from rat liver) to distinguish between direct-acting mutagens and those requiring metabolic activation.

-

Endpoint: A significant, dose-dependent increase in the number of revertant colonies indicates mutagenicity.

-

-

In Vitro Micronucleus Assay:

-

Cell Line: Use a mammalian cell line such as CHO-K1 or TK6.

-

Treatment: Treat cells with a range of concentrations (based on cytotoxicity data) with and without S9 activation.

-

Endpoint: Score cells for the presence of micronuclei, which are indicative of chromosome breakage or loss.

-

-

Tier 2: Mechanistic Deep Dive and Target Identification

If Tier 1 assays indicate significant biological activity, the next phase is to probe the specific mechanisms and identify molecular targets.[13][14]

Protocol 3: Metabolite Identification

-

Objective: To identify the major metabolites formed from this compound.

-

Methodology:

-

Incubation: Incubate the compound with human and rat liver microsomes in the presence of NADPH.

-

Analysis: Analyze the reaction mixture at various time points using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Identification: Compare the mass spectra of potential metabolites (e.g., N-demethylated, hydroxylated species) with the parent compound and reference standards if available.

-

Protocol 4: Chemical Proteomics for Target Identification

-

Objective: To identify the direct protein binding partners of the compound in an unbiased manner.[15]

-

Methodology:

-

Affinity Chromatography:

-

Synthesize a derivative of 2,3-dichloro-N-methylaniline with a linker arm suitable for immobilization on a solid support (e.g., Sepharose beads).

-

Incubate the affinity matrix with a relevant cell lysate (e.g., from HepG2 cells).

-

Wash away non-specific binders and elute the specific protein interactors.

-

-

Protein Identification: Identify the eluted proteins using shotgun proteomics (LC-MS/MS).

-

Validation: Validate key interactions using orthogonal methods such as Western blotting or surface plasmon resonance (SPR).

-

Tier 3: In Vivo Confirmation and Systemic Effects

Positive findings from in vitro studies must be validated in a whole-organism context.

Protocol 5: Preliminary Pharmacokinetics and Acute Toxicity in Rodents

-

Objective: To understand the compound's behavior in a living system and identify potential target organs for toxicity.

-

Methodology:

-

Dosing: Administer a single dose of the compound to a small cohort of rats or mice via oral gavage and intravenous injection.

-

Pharmacokinetics (PK): Collect blood samples at multiple time points and analyze plasma concentrations of the parent compound and major metabolites using LC-MS/MS to determine parameters like half-life, Cmax, and bioavailability.

-

Acute Toxicity: Administer escalating doses to different cohorts and monitor for clinical signs of toxicity over 14 days.

-

Histopathology: At the end of the study, perform a gross necropsy and histopathological examination of key organs (liver, kidney, spleen, bone marrow) to identify any treatment-related changes.

-

Conclusion and Future Directions

The mechanism of action of this compound is currently an open question. However, its structural similarity to other well-characterized aromatic amines provides a strong foundation for a hypothesis-driven investigation. The proposed experimental framework offers a rigorous, phased approach to move from initial hazard identification to a detailed mechanistic understanding. The initial focus should be on confirming the requirement for metabolic activation and assessing the genotoxic potential, as these represent the most probable and concerning mechanisms for this class of compounds. Successful elucidation of its mechanism will not only define the safety profile of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the chlorinated aniline family, aiding in the future design of safer chemicals and pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. FMUP - The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem [sigarra.up.pt]

- 3. guidechem.com [guidechem.com]

- 4. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. ovid.com [ovid.com]

- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

Spectroscopic Characterization of 2,3-dichloro-N-methylaniline Hydrochloride: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic characterization of 2,3-dichloro-N-methylaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectroscopic data based on established principles and data from analogous compounds. It offers detailed, field-proven protocols for data acquisition and interpretation, ensuring scientific integrity and practical utility.

Introduction: The Significance of Spectroscopic Analysis

This compound is a substituted aromatic amine of interest in synthetic chemistry and potentially in the development of pharmaceuticals and other bioactive compounds. Its chemical structure, possessing a dichlorinated benzene ring and an N-methylamino group, presents a unique electronic and steric environment. Accurate structural elucidation and purity assessment are paramount for any research or development application, and spectroscopic techniques are the cornerstone of this characterization.

This guide will provide a detailed predictive analysis of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. The formation of the hydrochloride salt significantly influences the spectroscopic properties, particularly of the amino group, and these effects will be a key focus of the discussion.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is presented below. The molecule consists of an aniline core, substituted with two chlorine atoms at positions 2 and 3 of the aromatic ring, and a methyl group on the nitrogen atom. The nitrogen atom is protonated, forming a hydrochloride salt.

Caption: Chemical structure of this compound.

The presence of electron-withdrawing chlorine atoms and the electron-donating N-methylamino group (which becomes electron-withdrawing upon protonation) will create a distinct pattern in the aromatic region of the NMR spectra. The hydrochloride salt will result in the appearance of N-H stretches in the IR spectrum.

Infrared (IR) Spectroscopy

Theoretical Principles: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its molecular environment. For this compound, key functional groups that will exhibit characteristic absorptions include the N⁺-H bonds of the secondary ammonium salt, the aromatic C-H and C=C bonds, the C-N bond, and the C-Cl bonds.

Predicted IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| N⁺-H Stretch | 2700-2250 | Strong, broad | Characteristic of a secondary amine salt. |

| Aromatic C-H Stretch | 3100-3000 | Medium to weak | |

| Aliphatic C-H Stretch (CH₃) | 2975-2850 | Medium to weak | |

| Aromatic C=C Stretch | 1600-1450 | Medium to strong | Multiple bands are expected. |

| N-H Bend | 1600-1500 | Medium | |

| C-N Stretch | 1350-1250 | Medium | |

| C-Cl Stretch | 800-600 | Strong | The presence of two C-Cl bonds may result in multiple strong absorptions. |

Causality of Predictions: The broad and strong absorption expected for the N⁺-H stretch is a hallmark of ammonium salts due to hydrogen bonding. The positions of the aromatic C=C stretching bands are influenced by the substitution pattern on the benzene ring. The C-Cl stretches are typically found in the fingerprint region and are strong due to the large change in dipole moment during the vibration.

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol is a self-validating system for obtaining a high-quality IR spectrum of a solid sample.

Caption: Workflow for IR spectrum acquisition using the KBr pellet method.

-

Preparation: Ensure both the this compound sample and potassium bromide (KBr) are thoroughly dry to avoid interfering O-H bands from water.

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 200 mg of spectroscopic grade KBr until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty pellet holder in the IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum.

-

Data Processing: Process the acquired spectrum using the spectrometer's software to perform baseline correction and smoothing if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of the signals reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. ¹³C NMR provides information about the different carbon environments in the molecule. The protonation of the nitrogen atom in this compound will cause a significant downfield shift of the adjacent N-methyl protons and the aromatic protons due to the increased electron-withdrawing nature of the ammonium group.[1][2]

Predicted ¹H NMR Spectrum (in DMSO-d₆):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H (H4) | ~7.6 | d | ~8.0 | 1H |

| Aromatic-H (H5) | ~7.4 | t | ~8.0 | 1H |

| Aromatic-H (H6) | ~7.8 | d | ~8.0 | 1H |

| N-H | >10 | br s | - | 1H |

| N-CH₃ | ~3.0 | s | - | 3H |

Causality of Predictions: The aromatic protons are expected to be in the range of 7.4-7.8 ppm. The exact positions are influenced by the combined electronic effects of the two chlorine atoms and the N⁺H(CH₃) group. The H6 proton is likely to be the most downfield due to the deshielding effects of the adjacent chlorine and the ammonium group. The N-H proton of the hydrochloride salt is expected to be a broad singlet at a very downfield chemical shift, and its presence confirms the salt formation. The N-methyl protons will appear as a singlet, significantly shifted downfield compared to the free base due to the protonation of the nitrogen.[1]

Caption: Predicted ¹H-¹H coupling in the aromatic region.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~140 |

| C2 | ~125 |

| C3 | ~135 |

| C4 | ~128 |

| C5 | ~130 |

| C6 | ~120 |

| N-CH₃ | ~35 |

Causality of Predictions: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents. The carbons bearing the chlorine atoms (C2 and C3) and the carbon attached to the nitrogen (C1) will have their resonances shifted. The N-methyl carbon will appear in the aliphatic region.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

This protocol ensures the acquisition of high-resolution NMR spectra.

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a small vial. Ensure the sample is fully dissolved.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity, which is critical for good resolution.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and integration for ¹H) to obtain the final spectra.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The presence of chlorine atoms with their characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectrum (EI):

The mass spectrum will be of the free base, as the HCl will be lost upon volatilization. The molecular weight of 2,3-dichloro-N-methylaniline is 190.04 g/mol .

-

Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion due to the two chlorine atoms.

-

m/z 190 (containing two ³⁵Cl atoms) - highest abundance in the cluster.

-

m/z 192 (containing one ³⁵Cl and one ³⁷Cl atom) - approximately 65% the abundance of the m/z 190 peak.

-

m/z 194 (containing two ³⁷Cl atoms) - approximately 10% the abundance of the m/z 190 peak.

-

-

Major Fragment Ions:

-

[M-CH₃]⁺ (m/z 175): Loss of the methyl group. This will also show a characteristic isotopic pattern for two chlorine atoms.

-

[M-Cl]⁺ (m/z 155): Loss of a chlorine atom. This will show an isotopic pattern for one chlorine atom.

-

Further fragmentations: Subsequent losses of HCl or other small molecules from the fragment ions.

-

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3-dichloro-N-methylaniline Hydrochloride

This guide provides a comprehensive analysis and practical instruction for researchers, scientists, and drug development professionals on obtaining and interpreting the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dichloro-N-methylaniline hydrochloride. This document moves beyond a simple data sheet to offer a detailed examination of the underlying principles governing the spectral features of this compound, enabling a deeper understanding of its molecular structure.

Introduction

This compound (C₇H₇Cl₂N·HCl) is a substituted aromatic amine of interest in synthetic chemistry and pharmaceutical development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The ¹H NMR spectrum, in particular, provides a detailed map of the proton environments within the molecule, revealing crucial information about its connectivity and conformation.

This guide will first predict and analyze the expected ¹H NMR spectrum of this compound, considering the influence of the aromatic ring substituents and the protonation of the amine. Subsequently, a detailed experimental protocol for sample preparation and spectral acquisition is provided, followed by a systematic approach to interpreting the resulting spectrum.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the proton on the nitrogen atom. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the positive charge on the nitrogen atom upon protonation.

The Aromatic Region (δ 7.0 - 8.0 ppm)

The three protons on the dichlorinated benzene ring will give rise to a complex multiplet system in the aromatic region of the spectrum. Their chemical shifts are influenced by the substitution pattern. Based on data for 2,3-dichloroaniline, the aromatic protons are expected to resonate in the range of 6.6 to 7.1 ppm for the free base.[3] However, protonation of the nitrogen atom to form the hydrochloride salt will lead to a downfield shift of these signals due to the increased electron-withdrawing nature of the -NH₂CH₃⁺ group.

The expected coupling pattern for the three adjacent aromatic protons (H-4, H-5, and H-6) will be a set of coupled multiplets. Specifically:

-

H-6: This proton is ortho to the nitrogen and will be the most deshielded of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho coupling, J ≈ 7-9 Hz) and H-4 (meta coupling, J ≈ 1-3 Hz).

-

H-4: This proton is para to the nitrogen and will be split by H-5 (ortho coupling, J ≈ 7-9 Hz) and H-6 (meta coupling, J ≈ 1-3 Hz), also resulting in a doublet of doublets (dd).

-

H-5: This proton is situated between H-4 and H-6 and will experience ortho coupling to both. This will result in a triplet or, more accurately, a triplet of doublets if the coupling constants are slightly different, which is often the case in substituted rings.

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound.

The N-Methyl Group (δ ~3.0 - 3.5 ppm)

The three protons of the N-methyl group will appear as a singlet in the spectrum of the free base, typically around 2.9 ppm.[4] Upon protonation to form the hydrochloride salt, the adjacent positively charged nitrogen will deshield these protons, causing a downfield shift. The extent of this shift will depend on the solvent and concentration. In the hydrochloride salt, this signal is expected to appear as a singlet, as there are no adjacent protons to couple with. However, depending on the rate of proton exchange with the N-H proton, some broadening or even coupling might be observed.

The N-H Proton (δ > 10 ppm)

The proton attached to the nitrogen in the ammonium salt is expected to be significantly deshielded and will appear as a broad singlet at a downfield chemical shift, likely greater than 10 ppm. Its broadness is due to rapid chemical exchange with any trace amounts of water or with other exchangeable protons, as well as quadrupolar broadening from the nitrogen atom.[5][6][7] The exact chemical shift is highly dependent on the solvent, concentration, and temperature.[8][9][10]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

| Aromatic H-6 | 7.5 - 7.8 | Doublet of Doublets (dd) | J(H6-H5) ≈ 7-9, J(H6-H4) ≈ 1-3 |

| Aromatic H-4 | 7.2 - 7.5 | Doublet of Doublets (dd) | J(H4-H5) ≈ 7-9, J(H4-H6) ≈ 1-3 |

| Aromatic H-5 | 7.0 - 7.3 | Triplet (t) or Triplet of Doublets (td) | J(H5-H4) ≈ 7-9, J(H5-H6) ≈ 7-9 |

| N-Methyl (CH₃) | 3.0 - 3.5 | Singlet (s) | N/A |

| N-H | > 10 | Broad Singlet (br s) | N/A |

Experimental Protocol

A well-defined experimental protocol is crucial for obtaining a high-quality ¹H NMR spectrum.

Sample Preparation

-

Solvent Selection: A deuterated solvent that can dissolve the hydrochloride salt is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving most amine salts and will slow down the exchange rate of the N-H proton, often resulting in a sharper signal.[6] Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) can also be used, but the N-H proton will exchange with the deuterium of the solvent and will not be observed.[6]

-

Concentration: For a standard ¹H NMR experiment, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent is generally sufficient.[11][12][13]

-

Procedure:

-

Weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Vortex or gently warm the mixture to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton wool filter, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[11][13]

-

Experimental Workflow

Caption: Workflow for NMR sample preparation and spectral analysis.

NMR Spectrometer Setup and Acquisition

-

Instrumentation: A standard 400 MHz or 500 MHz NMR spectrometer is suitable for this analysis.

-

Locking and Shimming: The spectrometer's field frequency should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is adequate.

-

Spectral Width: A spectral width of at least 15 ppm is recommended to ensure all signals, including the downfield N-H proton, are observed.

-

Interpretation of the Spectrum

A systematic approach to interpreting the obtained ¹H NMR spectrum will confirm the structure of this compound.

-

Identify Solvent and Reference Peaks: Identify the residual peak of the deuterated solvent (e.g., DMSO-d₅ at ~2.50 ppm) and the internal standard if used (e.g., TMS at 0 ppm).

-

Analyze the Aromatic Region:

-

Locate the multiplets in the downfield region (typically δ 7.0-8.0 ppm).

-

Integrate these signals to confirm the presence of three protons.

-

Analyze the splitting patterns. Identify the doublet of doublets and the triplet (or triplet of doublets) and use the coupling constants to establish the connectivity of the aromatic protons. The magnitude of the coupling constants is key to assigning the ortho, meta, and para relationships.[14][15][16]

-

-

Assign the N-Methyl Group:

-

Look for a singlet integrating to three protons in the region of δ 3.0-3.5 ppm.

-

-

Locate the N-H Proton:

-

Search for a broad singlet, integrating to one proton, at a very downfield chemical shift (δ > 10 ppm). To confirm this assignment, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the N-H signal to disappear due to proton-deuterium exchange.[5]

-

-

Final Structure Confirmation: Correlate all the observed signals with the expected structure of this compound. The chemical shifts, integration values, and coupling patterns should be consistent with the proposed structure.

Aromatic Proton Coupling Diagram

Caption: Diagram illustrating the ortho and meta coupling between aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. By understanding the influence of the chloro substituents and the protonated amine group on the chemical shifts and coupling constants, a detailed and unambiguous assignment of the proton signals can be achieved. The experimental protocols and interpretation strategies outlined in this guide provide a robust framework for researchers to confidently characterize this and similar molecules, ensuring the integrity and accuracy of their scientific endeavors.

References

- 1. This compound | 1187386-16-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2,3-Dichloroaniline(608-27-5) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]